molecular formula C9H5ClN4OS B11733864 7-Amino-5-chloro-2-(2-furyl)thiazolo[5,4-d]pyrimidine

7-Amino-5-chloro-2-(2-furyl)thiazolo[5,4-d]pyrimidine

Cat. No.: B11733864
M. Wt: 252.68 g/mol
InChI Key: BCWPMZYQGNHNHP-UHFFFAOYSA-N
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Description

7-Amino-5-chloro-2-(2-furyl)thiazolo[5,4-d]pyrimidine: is a heterocyclic compound that belongs to the thiazolo[5,4-d]pyrimidine family. This compound is characterized by its unique structure, which includes a thiazole ring fused to a pyrimidine ring, with an amino group at the 7th position, a chlorine atom at the 5th position, and a furan ring at the 2nd position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Amino-5-chloro-2-(2-furyl)thiazolo[5,4-d]pyrimidine typically involves the following steps :

    Formation of the Thiazole Ring: The synthesis begins with the reaction of 2-aminothiophenol with an appropriate arylacetyl chloride under high-temperature conditions to form the thiazole ring.

    Cyclization: The intermediate product undergoes cyclization with formamide or formic acid to form the thiazolo[5,4-d]pyrimidine core.

    Chlorination: The resulting compound is then chlorinated using phosphorus oxychloride (POCl3) under microwave irradiation to introduce the chlorine atom at the 5th position.

    Amination: Finally, the compound is treated with aqueous ammonia solution to introduce the amino group at the 7th position.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but often employs continuous flow reactors and optimized reaction conditions to enhance yield and purity. The use of microwave-assisted synthesis and high-throughput screening techniques are common in industrial settings to streamline the production process .

Chemical Reactions Analysis

Types of Reactions

7-Amino-5-chloro-2-(2-furyl)thiazolo[5,4-d]pyrimidine undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom at the 5th position can be substituted with different nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the furan ring and the amino group.

    Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and alkyl halides. Conditions typically involve the use of polar aprotic solvents and mild bases.

    Oxidation and Reduction: Reagents such as hydrogen peroxide, sodium borohydride, and palladium catalysts are commonly used.

    Cyclization Reactions: Cyclization often requires the use of strong acids or bases and elevated temperatures.

Major Products

Mechanism of Action

The mechanism of action of 7-Amino-5-chloro-2-(2-furyl)thiazolo[5,4-d]pyrimidine involves its interaction with adenosine receptors. The compound acts as an antagonist at the adenosine A1 and A2A receptors, inhibiting their activity. This interaction modulates various physiological processes, including neurotransmission, cardiovascular function, and immune response . The molecular targets include the G protein-coupled receptors, which are involved in signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

    2-(2-Fluorobenzyl)-5-(furan-2-yl)-thiazolo[5,4-d]pyrimidin-7-amine: This compound has a similar structure but with a fluorobenzyl group instead of a chlorine atom.

    Thiazolo[5,4-d]thiazoles: These compounds have a similar thiazole-pyrimidine core but with different substituents.

Uniqueness

7-Amino-5-chloro-2-(2-furyl)thiazolo[5,4-d]pyrimidine is unique due to its specific substitution pattern, which imparts distinct biological activity and chemical reactivity. Its ability to act as an adenosine receptor antagonist makes it a valuable compound in medicinal chemistry research .

Properties

Molecular Formula

C9H5ClN4OS

Molecular Weight

252.68 g/mol

IUPAC Name

5-chloro-2-(furan-2-yl)-[1,3]thiazolo[5,4-d]pyrimidin-7-amine

InChI

InChI=1S/C9H5ClN4OS/c10-9-13-6(11)5-8(14-9)16-7(12-5)4-2-1-3-15-4/h1-3H,(H2,11,13,14)

InChI Key

BCWPMZYQGNHNHP-UHFFFAOYSA-N

Canonical SMILES

C1=COC(=C1)C2=NC3=C(N=C(N=C3S2)Cl)N

Origin of Product

United States

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